5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine
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Overview
Description
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected by ethylene bridges to pyridine rings. This structure allows for significant flexibility and potential for various chemical interactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve similar multi-step synthesis processes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, particularly with trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidizing Agents: 3-chloroperoxybenzoic acid.
Reducing Agents: Sodium and ammonium chloride.
Nucleophiles: Trimethylsilyl cyanide.
Major Products
The major products formed from these reactions include various pyridine derivatives and bipyridine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The ethylene bridges provide flexibility, allowing the compound to adapt to different environments and targets.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(2-(pyridin-3-yl)ethyl)pyridine
- N,N’-Bis(2-pyridylethyl)pyromellitic diimide
Uniqueness
5,5’-Bis[2-(pyridin-3-yl)ethyl]-2,2’-bipyridine is unique due to its dual bipyridine units connected by ethylene bridges, providing significant flexibility and potential for diverse chemical interactions. This structure distinguishes it from other similar compounds, making it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
65798-91-6 |
---|---|
Molecular Formula |
C24H22N4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5-(2-pyridin-3-ylethyl)-2-[5-(2-pyridin-3-ylethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4/c1-3-19(15-25-13-1)5-7-21-9-11-23(27-17-21)24-12-10-22(18-28-24)8-6-20-4-2-14-26-16-20/h1-4,9-18H,5-8H2 |
InChI Key |
HOHYOTWWNZZSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CN=C(C=C2)C3=NC=C(C=C3)CCC4=CN=CC=C4 |
Origin of Product |
United States |
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